molecular formula C16H17N5 B6474985 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline CAS No. 2640842-40-4

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline

Cat. No.: B6474985
CAS No.: 2640842-40-4
M. Wt: 279.34 g/mol
InChI Key: VYJQHRCNCZOGII-UHFFFAOYSA-N
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Description

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to an azetidine ring, which is further substituted with a 2-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step organic synthesis. One common route starts with the preparation of the quinoxaline core, which can be synthesized via the condensation of o-phenylenediamine with a diketone such as glyoxal. The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives. The final step involves the alkylation of the azetidine nitrogen with a 2-methyl-1H-imidazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the imidazole ring, which is known for its biological activity, suggests that the compound could exhibit antimicrobial, antifungal, or anticancer properties. Studies are ongoing to determine its efficacy and mechanism of action in various biological systems.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the quinoxaline core may intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline: Lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.

    2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]pyrrolidin-1-yl}quinoxaline: Features a pyrrolidine ring instead of an azetidine ring, which could influence its chemical properties and applications.

Uniqueness

The unique combination of the quinoxaline core, azetidine ring, and 2-methyl-1H-imidazole moiety in 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline provides a distinct set of chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12-17-6-7-20(12)9-13-10-21(11-13)16-8-18-14-4-2-3-5-15(14)19-16/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJQHRCNCZOGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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